8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile
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Overview
Description
8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile is an organic compound that features both sulfanyl and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the sulfanyl group: This can be achieved by reacting an appropriate thiol with an alkyl halide under basic conditions.
Introduction of the nitrile group: This can be done by converting a primary amine to a nitrile using reagents like sodium cyanide or through dehydration of an amide.
Coupling reactions: The final compound can be synthesized by coupling the intermediate products using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile can be used in:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Exploration as a potential pharmaceutical agent due to its unique functional groups.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The sulfanyl and nitrile groups could play a role in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
8-[(2,2-Diethoxyethyl)sulfanyl]-10-oxodec-8-enenitrile: Similar structure but with an oxo group instead of a phenylsulfanyl group.
10-(Phenylsulfanyl)deca-5,9-dienenitrile: Lacks the diethoxyethylsulfanyl group.
Uniqueness
8-[(2,2-Diethoxyethyl)sulfanyl]-10-(phenylsulfanyl)deca-5,9-dienenitrile is unique due to the presence of both diethoxyethylsulfanyl and phenylsulfanyl groups, which can impart distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
61546-47-2 |
---|---|
Molecular Formula |
C22H31NO2S2 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
8-(2,2-diethoxyethylsulfanyl)-10-phenylsulfanyldeca-5,9-dienenitrile |
InChI |
InChI=1S/C22H31NO2S2/c1-3-24-22(25-4-2)19-27-21(15-9-6-5-7-12-17-23)16-18-26-20-13-10-8-11-14-20/h6,8-11,13-14,16,18,21-22H,3-5,7,12,15,19H2,1-2H3 |
InChI Key |
DIRWNCSNJYLALL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSC(CC=CCCCC#N)C=CSC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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